molecular formula C11H12N2O2S B8631852 3-Morpholinothieno[3,2-c]pyridin-4(5H)-one

3-Morpholinothieno[3,2-c]pyridin-4(5H)-one

Cat. No. B8631852
M. Wt: 236.29 g/mol
InChI Key: ICPZACIDGAPRQL-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

3-Bromothieno[3,2-c]pyridin-4(5H)-one from Example 202.3 (411 mg, 1.786 mmol) and morpholine 81501 mg, 17.23 mmol) were stirred in a microwave for 3 h at 220° C. The mixture was poured onto water and extracted with DCM. The organic phase was concentrated and the residue was recrystallized from EA to give 180 mg (yield: 42.6%) of the title compound.
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
81501 mg
Type
reactant
Reaction Step One
Yield
42.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>>[O:15]1[CH2:16][CH2:17][N:12]([C:2]2[C:6]3[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=3[S:4][CH:3]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
411 mg
Type
reactant
Smiles
BrC1=CSC2=C1C(NC=C2)=O
Name
Quantity
81501 mg
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from EA

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CSC2=C1C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 42.6%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.